molecular formula C7H16S B1615365 sec-BUTYL PROPYL SULFIDE CAS No. 10359-66-7

sec-BUTYL PROPYL SULFIDE

Cat. No. B1615365
CAS RN: 10359-66-7
M. Wt: 132.27 g/mol
InChI Key: ZGVPENKHDNEGTK-UHFFFAOYSA-N
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Description

sec-BUTYL PROPYL SULFIDE is a chemical compound with the molecular formula C7H16S . It belongs to the class of organic sulfur compounds and is characterized by its sulfide functional group. The compound is colorless, has a distinct odor, and is commonly found in certain foods, particularly in the Allium family (such as garlic and onions).



Synthesis Analysis

The synthesis of sec-BUTYL PROPYL SULFIDE typically involves the reaction between propyl mercaptan (1-propanethiol) and sec-butyl bromide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired sulfide compound.



Molecular Structure Analysis

The molecular structure of sec-BUTYL PROPYL SULFIDE consists of a butyl group (a four-carbon alkyl chain) attached to a sulfur atom. The sulfur atom bridges the two carbon atoms, forming the sulfide linkage. The compound’s linear structure contributes to its volatility and odor.



Chemical Reactions Analysis


  • Oxidation : sec-BUTYL PROPYL SULFIDE can undergo oxidation to form sec-BUTYL PROPANETHIAL (a corresponding sulfoxide). This reaction can occur under the influence of oxidizing agents.

  • Hydrolysis : In the presence of water, the compound can hydrolyze to yield propyl mercaptan and sec-butanol .

  • Substitution Reactions : The sulfur atom can participate in nucleophilic substitution reactions, leading to the replacement of the butyl group with other functional groups.



Physical And Chemical Properties Analysis


  • Physical State : sec-BUTYL PROPYL SULFIDE is a liquid at room temperature.

  • Odor : It has a strong, garlic-like odor.

  • Boiling Point : Approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • sec-Butyl propyl sulfide is utilized in the synthesis of unsymmetrical dialkyl disulfides, specifically sec-butyl isopropyl disulfide, a compound relevant in various chemical reactions and as an intermediate in organic synthesis (Alonso & Aragona, 2003).

Thermokinetic Parameters

  • The esterification reaction between sec-butyl alcohol and propionic anhydride, involving sec-butyl propyl sulfide, was studied to determine thermokinetic parameters. This research aids in understanding the reaction dynamics of similar compounds (Snee, Bassani, & Ligthart, 1993).

Medicinal and Biological Research

  • sec-Butyl propyl sulfide derivatives from Ferula foetida have been studied for their potential medicinal properties. New sulfide derivatives were isolated and structurally characterized, contributing to the pharmacological exploration of natural products (Duan et al., 2002).

Pesticide Research

  • sec-Butyl propyl sulfide compounds were synthesized for their potential use as pesticides. The synthesis of these compounds from natural sources like Asa foetida is an area of interest in agrochemical research (Meijer & Vermeer, 1974).

Physical Chemistry and Engineering

  • In the field of chemical engineering, the vaporization properties of sec-butyl propyl sulfide and related compounds are studied for their relevance in the production of clean, sulfur-free fuels. Understanding these properties is crucial for designing efficient industrial processes (Turek, Comanita, Greenkorn, & Chao, 1976).

Safety And Hazards


  • Flammability : sec-BUTYL PROPYL SULFIDE is flammable and should be handled with care.

  • Irritant : It can irritate the skin, eyes, and respiratory tract.

  • Toxicity : While not highly toxic, prolonged exposure may cause adverse effects.

  • Storage : Store in a cool, well-ventilated area away from direct sunlight.


Future Directions

Research on sec-BUTYL PROPYL SULFIDE continues to explore its potential health benefits, including its antioxidant properties and possible anticancer effects. Further studies are needed to elucidate its mechanisms of action and therapeutic applications.


properties

IUPAC Name

2-propylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVPENKHDNEGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335494
Record name 2-(propylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-BUTYL PROPYL SULFIDE

CAS RN

10359-66-7
Record name 2-(Propylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10359-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(propylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl propyl sulfide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Takayanagi, O Hatano, K Fujimura… - Analytical …, 1985 - ACS Publications
The technique pf ligand-exchange chromatography has been found to be satisfactorily applicable to the separation of dialkyl sulfides. Copper (II) 2-amlno-1-cyclopentene-1-…
Number of citations: 33 pubs.acs.org
DL Tuleen, RH Bennett - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
Sulfides la 4 react readily with one mole of N-chlorosuccinimide (nlC57 in carbon tetrachloride or benzene solution to afford the corresponding alpha-chloro sulfides lb-4b (Eq. 1, n-2, 3, …
Number of citations: 51 onlinelibrary.wiley.com
RH Bennett - 1969 - search.proquest.com
RESULTS Chlorination of a solution of thiepane (la) with N-chlorosuccinimide (NCS) in either carbon tetrachloride or benzene at 25 for 1 hour gave 2-chlorothiepane (lb) as the only …
Number of citations: 2 search.proquest.com

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